

Performance evaluation of Tween 85 against other nonionic surfactants in vaccine adjuvants

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Compound of Interest

Compound Name: Tween 85

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Performance Showdown: Tween 85 vs. Other Nonionic Surfactants in Vaccine Adjuvants

For researchers, scientists, and drug development professionals, the choice of surfactant in a vaccine adjuvant is a critical decision that can significantly impact emulsion stability and immunogenicity. This guide provides a comparative evaluation of **Tween 85** (also known as Polysorbate 85 or Span 85) against other commonly used nonionic surfactants, supported by experimental data and detailed protocols.

Tween 85, a polyoxyethylene sorbitan trioleate, is a key component in several commercially successful oil-in-water emulsion adjuvants, most notably MF59. Its performance is often benchmarked against other polysorbates like Tween 80 and Tween 20, as well as other sorbitan esters. The selection of a suitable nonionic surfactant is pivotal for creating stable emulsions that can effectively present antigens to the immune system and elicit a robust and appropriately polarized immune response.

Comparative Analysis of Surfactant Performance

The effectiveness of a nonionic surfactant in a vaccine adjuvant is primarily determined by its ability to form and maintain a stable oil-in-water emulsion and to contribute to the overall immunogenicity of the formulation. Key performance indicators include particle size, polydispersity index (PDI), and the capacity to induce both humoral and cellular immune

responses, often characterized by the ratio of IgG1 to IgG2a antibody subtypes in preclinical models.

Emulsion Stability

The stability of an oil-in-water emulsion is crucial for the shelf-life and efficacy of a vaccine adjuvant. A stable emulsion is characterized by a small and uniform particle size with a low PDI. The Hydrophilic-Lipophilic Balance (HLB) value of a surfactant is a key parameter influencing emulsion stability. For oil-in-water emulsions, surfactants with higher HLB values are generally preferred.

Surfactant	Chemical Name	HLB Value	Typical Particle Size (nm)	Polydispersity Index (PDI)	Stability Remarks
Tween 85 (Span 85)	Sorbitan Trioleate	1.8	-	-	Primarily used as a co-emulsifier with a high HLB surfactant like Tween 80 to enhance stability.
Tween 80	Polysorbate 80	15.0	100 - 250	< 0.2	Widely used in stable oil-in-water emulsions such as MF59 and AS03.[1]
Tween 20	Polysorbate 20	16.7	Variable	Variable	Its high hydrophilicity makes it suitable for oil-in-water emulsions.[2] [3]
Span 80	Sorbitan Monooleate	4.3	-	-	Generally used in water-in-oil emulsions or in combination with high HLB surfactants. [4]

Note: Particle size and PDI are highly dependent on the specific formulation and processing conditions.

Immunogenicity

The ultimate goal of a vaccine adjuvant is to enhance the immune response to the co-administered antigen. This is often assessed by measuring the levels of antigen-specific antibodies (e.g., IgG) and the balance between Th1 and Th2 immune responses, which can be inferred from the ratio of IgG2a to IgG1 antibodies in mice. A higher IgG2a/IgG1 ratio is indicative of a Th1-biased response, which is important for immunity against intracellular pathogens.

Adjuvant Formulation	Key Surfactant(s)	Antigen	IgG1 Titer	IgG2a Titer	Inferred Th Bias
MF59-like (Squalene, Tween 80, Span 85)	Tween 80, Span 85	Influenza H5N1	High	Moderate	Mixed Th1/Th2
Squalene Emulsion	Tween 80	Influenza H5N1	High	Low	Predominantly Th2[1]
Non-ionic Surfactant Vesicles (NISV)	Various non-ionic surfactants	Bovine Serum Albumin	Lower	Higher	Potential for Th1 bias[5]

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Actual titers will vary depending on the antigen, animal model, and immunization schedule.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of surfactant performance in vaccine adjuvants. Below are representative protocols for the preparation of an oil-in-water emulsion, immunization of mice, and measurement of antibody responses.

Preparation of an Oil-in-Water Emulsion Adjuvant

This protocol describes the preparation of a squalene-based oil-in-water emulsion similar to MF59.

Materials:

- Squalene
- Tween 80
- Span 85
- Citrate buffer (20 mM, pH 6.5)
- High-shear mixer
- Microfluidizer

Procedure:

- Prepare the oil phase by mixing squalene and Span 85.
- Prepare the aqueous phase by dissolving Tween 80 in the citrate buffer.
- Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer to form a coarse emulsion.
- Pass the coarse emulsion through a microfluidizer at high pressure (e.g., 12,000 psi) for a specified number of passes to achieve a nanoemulsion with a uniform particle size.^[6]
- Sterilize the final emulsion by filtration through a 0.22 µm filter.

Murine Immunization and Serum Collection

This protocol outlines a standard procedure for immunizing mice and collecting serum for antibody analysis.^{[7][8][9]}

Materials:

- Adjuvanted vaccine formulation
- 6-8 week old female BALB/c mice
- Syringes and needles (e.g., 27-gauge)
- Equipment for blood collection (e.g., micro-hematocrit tubes)
- Microcentrifuge tubes

Procedure:

- Acclimatize mice for at least one week prior to the start of the experiment.
- On day 0, immunize each mouse intramuscularly or subcutaneously with 50-100 μ L of the vaccine formulation.
- Administer a booster immunization with the same formulation on day 14 or 21.
- Collect blood samples via a suitable method (e.g., tail bleed or retro-orbital sinus) at specified time points (e.g., day 14, 28, and a terminal bleed at the end of the study).
- Allow the blood to clot at room temperature and then centrifuge to separate the serum.
- Store the collected serum at -20°C or -80°C until analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for IgG1 and IgG2a

This protocol describes the measurement of antigen-specific IgG1 and IgG2a antibody titers in murine serum.^{[10][11]}

Materials:

- ELISA plates (96-well, high-binding)
- Antigen

- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Blocking buffer (e.g., PBS with 1% BSA)
- Diluted mouse serum samples
- HRP-conjugated anti-mouse IgG1 and IgG2a secondary antibodies
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

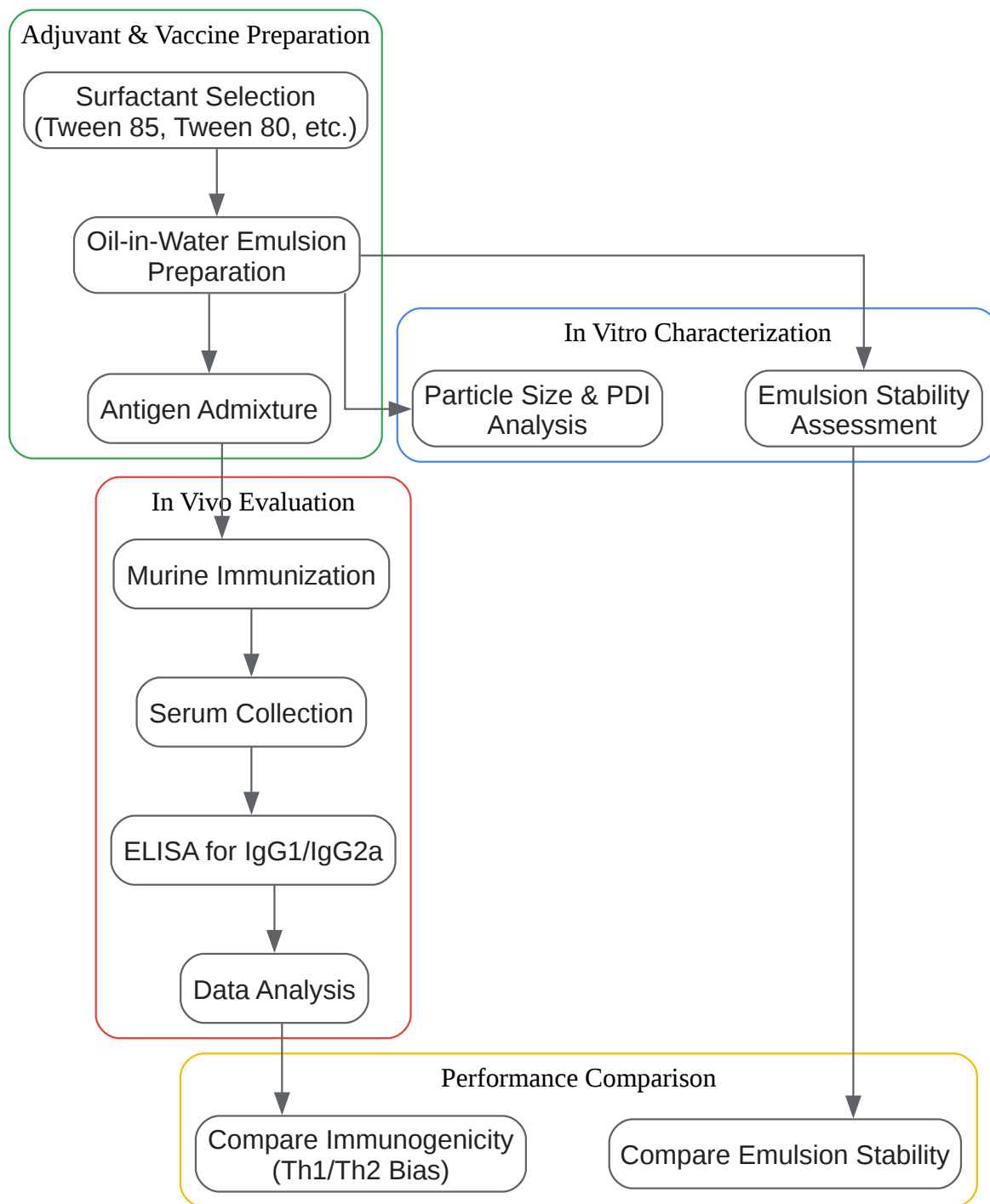
Procedure:

- Coat the ELISA plate wells with the antigen diluted in coating buffer and incubate overnight at 4°C.
- Wash the plate with wash buffer.
- Block the wells with blocking buffer for 1-2 hours at room temperature.
- Wash the plate.
- Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
- Wash the plate.
- Add the HRP-conjugated anti-mouse IgG1 or IgG2a secondary antibodies to the respective wells and incubate for 1 hour at room temperature.
- Wash the plate.
- Add TMB substrate and incubate in the dark until a color develops.

- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Adjuvant Performance Evaluation

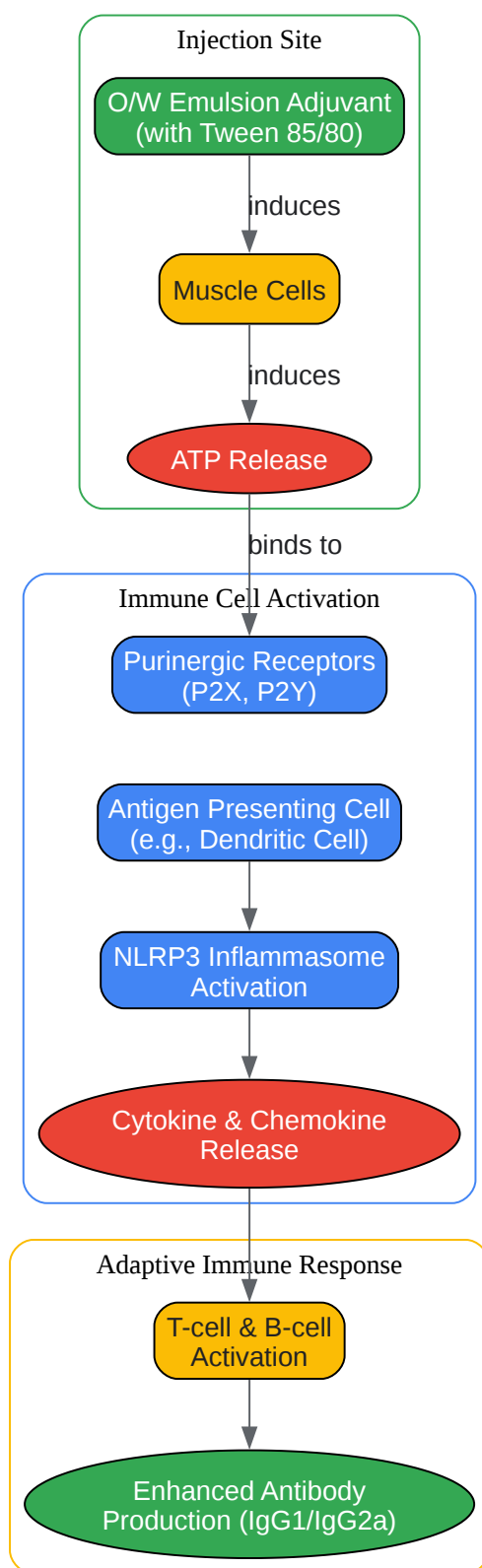


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Workflow for comparing nonionic surfactant performance.

Proposed Signaling Pathway for Nonionic Surfactant-Based Adjuvants

Nonionic surfactants, such as those found in MF59, are believed to contribute to adjuvanticity by inducing the release of endogenous danger signals, such as ATP, from muscle cells at the injection site.^[12] This ATP then acts on purinergic receptors on immune cells, initiating a signaling cascade that leads to immune activation.



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Proposed signaling for nonionic surfactant adjuvants.

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